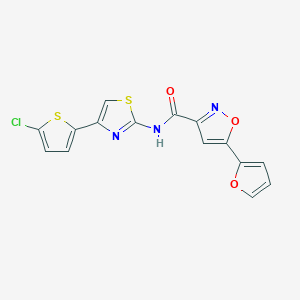

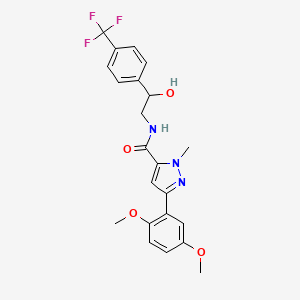

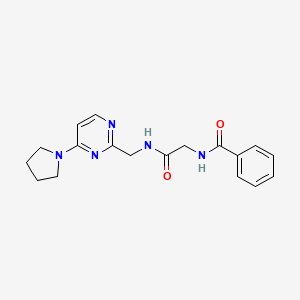

![molecular formula C17H14N2O3S B2906884 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide CAS No. 892851-10-4](/img/structure/B2906884.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” is a complex organic compound. It contains a [1,3]-dioxolo[4,5-f]benzodioxole core . This core is part of a new type of fluorescent dye, which has been synthesized and studied for its photophysical properties .

Synthesis Analysis

The synthesis of compounds with a [1,3]-dioxolo[4,5-f]benzodioxole core can be achieved in a simple manner starting from commercially available reactants . The benzene ring can be derivatized through lithiation, and their photophysical properties can be adjusted as needed . An efficient one-pot three-component reaction has been developed for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a [1,3]-dioxolo[4,5-f]benzodioxole core . The structure of a similar compound, 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane, has been studied using X-ray crystallography .Chemical Reactions Analysis

The [1,3]-dioxolo[4,5-f]benzodioxole core can be prepared from commercially available reactants . The benzene ring can be derivatized through lithiation . The compound can participate in various chemical reactions, but specific reactions involving “this compound” are not available in the literature.Zukünftige Richtungen

The [1,3]-dioxolo[4,5-f]benzodioxole core and its derivatives have potential applications in optical sensing due to their long fluorescence lifetime, high photobleaching stability, large Stokes shift, and small size . Therefore, “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide” and similar compounds could have potential applications in the development of new fluorescent dyes .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They have been found to interact with various targets, including enzymes like cyclooxygenase (COX) and proteins involved in cellular signaling pathways .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets to modulate their function . For instance, some thiazole derivatives inhibit the activity of COX enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Biochemical Pathways

If we consider the action of similar compounds, they have been found to inhibit the biosynthesis of prostaglandins by suppressing the activity of cox enzymes . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere . These properties might influence its bioavailability and pharmacokinetics.

Result of Action

Compounds with similar structures have been reported to exhibit anti-inflammatory, antitumor, and other pharmacological activities . For instance, some thiazole derivatives have been found to induce apoptosis and cause cell cycle arrest in certain cancer cell lines .

Action Environment

It is known that the compound should be stored in a dark place under an inert atmosphere , suggesting that light and oxygen might affect its stability and, potentially, its efficacy.

Eigenschaften

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-5,8-9H,6-7,10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTMPRDMUUBCCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

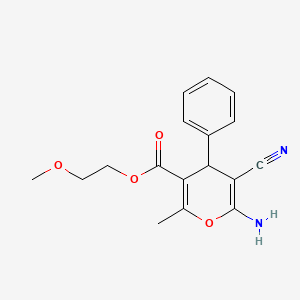

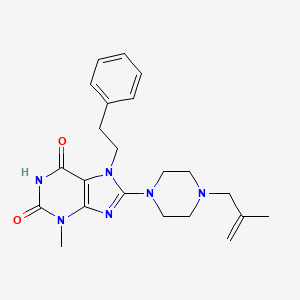

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2906802.png)

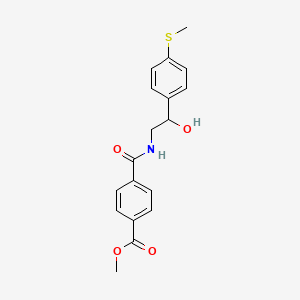

![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2906803.png)

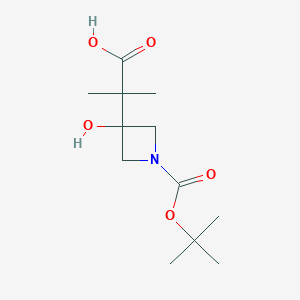

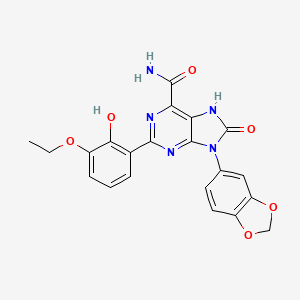

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2906818.png)